
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic compound known for its diverse biological activities. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore present in various biologically active molecules. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trimethoxyphenyl group: This step involves the incorporation of the 3,4,5-trimethoxyphenyl moiety into the oxazole ring.
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can inhibit the function of these proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
The uniqueness of 2-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide lies in its specific combination of the oxazole ring and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic benefits.
Properties
CAS No. |
89205-20-9 |
|---|---|
Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H16N2O5/c1-7-16-11(14(15)17)12(21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H2,15,17) |
InChI Key |
CDUOPVTWIIHDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



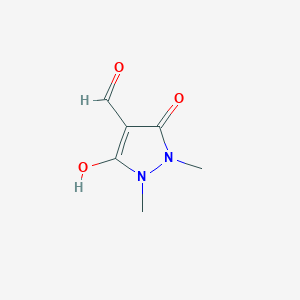
![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
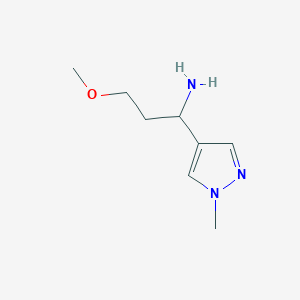
![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)



![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
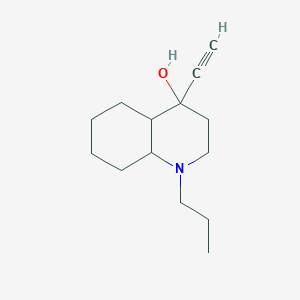
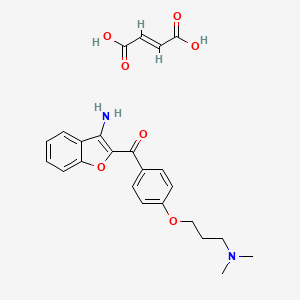
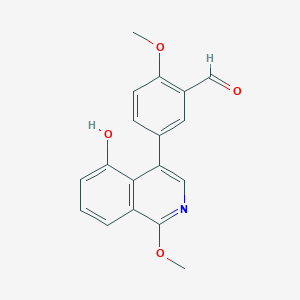
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
